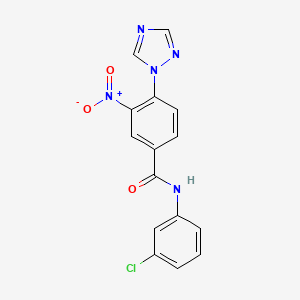N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
CAS No.: 338397-12-9
Cat. No.: VC4166596
Molecular Formula: C15H10ClN5O3
Molecular Weight: 343.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338397-12-9 |
|---|---|
| Molecular Formula | C15H10ClN5O3 |
| Molecular Weight | 343.73 |
| IUPAC Name | N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |
| Standard InChI Key | ANOHOYYOKGZTHB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C15H10ClN5O3, MW: 343.73 g/mol) features:
-
Nitro group at position 3 of the benzene ring.
-
1,2,4-Triazole at position 4, linked via a nitrogen atom.
-
3-Chlorophenyl carboxamide at position 1, providing hydrophobic interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.52 ± 0.1 g/cm³ (predicted) | |
| pKa | 11.31 ± 0.70 (predicted) | |
| Molecular Weight | 343.73 g/mol | |
| Solubility | Low (hydrophobic core) |
The nitro and triazole groups enhance electron-deficient characteristics, influencing binding to fungal cytochrome P450 enzymes .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Triazole Ring Formation: Cyclization of nitriles or hydrazines under basic conditions .
-
Nitro Functionalization: Nitration of the benzene ring using HNO3/H2SO4 .
-
Carboxamide Coupling: Amidation of the benzene core with 3-chloroaniline via EDCI/HOBt activation .
Key Reaction Steps:
-
Step 1: 1-Amino-3-nitro-1H-1,2,4-triazole is reacted with 4-nitrobenzoyl chloride to form the intermediate.
-
Step 2: Coupling with 3-chlorophenylamine yields the final product .
Characterization Techniques
-
NMR Spectroscopy: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 343.73 [M+H]+ .
-
X-ray Diffraction: Resolves crystal packing and hydrogen-bonding interactions (e.g., triazole N–H···O nitro) .
Biological Activity and Mechanism
Antifungal Activity
The compound inhibits Candida albicans CYP51 (CaCYP51), a key enzyme in ergosterol biosynthesis.
Table 2: Pharmacological Data
| Parameter | Value (vs. Fluconazole) | Source |
|---|---|---|
| IC50 (CaCYP51) | 0.31 μM (vs. 0.28 μM) | |
| MIC (C. albicans) | 0.125 μg/mL (vs. 0.25 μg/mL) | |
| Binding Affinity (Kd) | 31 ± 8 nM (vs. 46 ± 8 nM) |
-
Mechanism: Coordination of the triazole nitrogen to CYP51’s haem iron disrupts ergosterol synthesis .
-
Resistance Mitigation: Retains activity against Y132H/K143R mutant strains due to extended hydrophobic interactions .
Pharmacological Applications
Antifungal Formulations
-
Topical Creams: Low systemic absorption minimizes toxicity.
-
Combination Therapy: Synergizes with polyenes (e.g., amphotericin B) to overcome resistance .
Agricultural Uses
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume